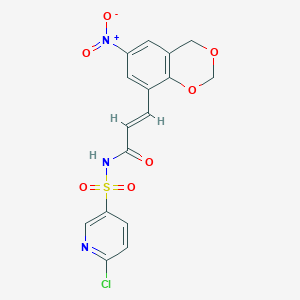
(E)-N-(6-chloropyridin-3-yl)sulfonyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-chloropyridin-3-yl)sulfonyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H12ClN3O7S and its molecular weight is 425.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-(6-chloropyridin-3-yl)sulfonyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including antimicrobial properties, modes of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a chlorinated pyridine ring and a nitro-substituted benzodioxin moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of compounds containing both chloropyridine and nitrobenzodioxin exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains including Staphylococcus epidermidis and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-N-(6-chloropyridin-3-yl)sulfonyl... | S. epidermidis | 0.0015 µg/mL |
| (E)-N-(6-chloropyridin-3-yl)sulfonyl... | P. aeruginosa | 0.006 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains.
The biological activity of the compound is hypothesized to be linked to its ability to disrupt bacterial biofilms and inhibit key metabolic pathways. For instance, studies have indicated that the nitro group is essential for activity against biofilms formed by E. coli and S. epidermidis, where it interferes with electron transfer reactions critical for energy production in bacteria .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, various nitro-substituted compounds were synthesized and tested for their efficacy against biofilms. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential use in treating chronic infections associated with biofilm formation .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the sulfonyl and amide positions significantly influenced biological activity. Substituents such as halogens or additional nitro groups enhanced antimicrobial potency, indicating that further derivatization could yield even more effective agents .
Propriétés
IUPAC Name |
(E)-N-(6-chloropyridin-3-yl)sulfonyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O7S/c17-14-3-2-13(7-18-14)28(24,25)19-15(21)4-1-10-5-12(20(22)23)6-11-8-26-9-27-16(10)11/h1-7H,8-9H2,(H,19,21)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFTUPGPWTXYEK-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=CC(=O)NS(=O)(=O)C3=CN=C(C=C3)Cl)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])/C=C/C(=O)NS(=O)(=O)C3=CN=C(C=C3)Cl)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














